4-Ethyl-3-nitropiperidine Exhibits Distinct LogP and Solubility Profile vs. 3-Nitropiperidine
The ethyl substituent at the 4-position increases lipophilicity compared to unsubstituted 3-nitropiperidine, impacting predicted oral absorption and tissue distribution. While direct experimental logP values for 4-ethyl-3-nitropiperidine are not reported, computational predictions for close analogs indicate a shift from LogP ~0.5 (3-nitropiperidine) to LogP ~1.8 (4-ethyl-3-nitropiperidine) .
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ~1.8 (predicted via ACD/Labs for 4-ethyl-3-nitropiperidine) |
| Comparator Or Baseline | 3-Nitropiperidine: LogP ~0.5 (predicted) |
| Quantified Difference | ~1.3 log units higher lipophilicity |
| Conditions | Computational prediction; no experimental measurement available |
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration but also increase metabolic clearance; selection between analogs must balance target exposure with off-target liability.
